molecular formula C9H6FNO B12358872 6-fluoro-8aH-isoquinolin-3-one

6-fluoro-8aH-isoquinolin-3-one

Cat. No.: B12358872
M. Wt: 163.15 g/mol
InChI Key: PCLJANPJLMLOCB-UHFFFAOYSA-N
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Description

6-fluoro-8aH-isoquinolin-3-one is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their diverse biological activities and are found in many naturally occurring alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-8aH-isoquinolin-3-one can be achieved through several methods:

    Direct Fluorination:

    Cyclization of Pre-fluorinated Precursors: This method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

    Simultaneous Installation:

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Methods such as palladium-catalyzed coupling reactions followed by cyclization are commonly employed due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-8aH-isoquinolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation (H2/Pd-C), sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinones.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-fluoro-8aH-isoquinolin-3-one involves its interaction with specific molecular targets. In biological systems, fluorinated isoquinolines can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The fluorine atom enhances the compound’s binding affinity to these enzymes, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-8aH-isoquinolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position enhances its reactivity and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

6-fluoro-8aH-isoquinolin-3-one

InChI

InChI=1S/C9H6FNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-6H

InChI Key

PCLJANPJLMLOCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC(=O)N=CC21)F

Origin of Product

United States

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